ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-

Description

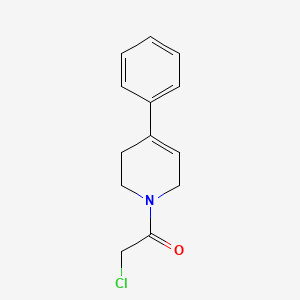

The compound "ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-" features a 2-chloroethanone moiety attached to a partially hydrogenated pyridine ring substituted with a phenyl group. Its structure combines a ketone group with a chloro substituent and a 3,6-dihydro-4-phenylpyridinyl scaffold, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

2-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEXRKIDWWQBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196803 | |

| Record name | 2-Chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194669-37-9 | |

| Record name | 2-Chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194669-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” typically involves the following steps:

Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Ketone Formation: The final step involves the formation of the ethanone moiety, which can be achieved through various oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone derivatives have been investigated for their pharmacological properties. The specific compound has shown promise in the following areas:

Antidepressant Activity

Research indicates that compounds similar to ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)- exhibit antidepressant-like effects in animal models. A study published in Journal of Medicinal Chemistry demonstrated that alterations in the pyridine ring can enhance serotonin reuptake inhibition, a mechanism associated with antidepressant activity .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation .

Synthesis and Organic Chemistry Applications

Ethanone derivatives are valuable intermediates in organic synthesis. Their unique structure allows for various transformations:

Synthesis of Heterocycles

The compound can serve as a precursor for synthesizing various heterocyclic compounds, which are crucial in drug development. For instance, it can be used to construct more complex pyridine derivatives through nucleophilic substitution reactions .

Building Block for Pharmaceutical Compounds

Due to its functional groups, ethanone can be utilized as a building block for synthesizing pharmaceutical agents. Its chlorinated nature enhances reactivity, making it suitable for further chemical modifications .

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, ethanone derivatives were administered to evaluate their effects on depressive behaviors. Results showed significant improvement in behavior compared to control groups, indicating potential efficacy as an antidepressant .

Case Study 2: Synthesis of Novel Heterocycles

A research team successfully synthesized a series of novel heterocycles using ethanone as a starting material. These compounds were tested for biological activity against various pathogens and demonstrated promising results .

Mechanism of Action

The mechanism of action of “ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Estimated based on formula C14H15ClNO (assuming a dihydro-pyridinyl core with phenyl and chloroethanone groups).

Structural and Electronic Differences

- The thieno-pyridine derivative incorporates sulfur, enhancing lipophilicity and possibly influencing binding to sulfur-rich biological targets.

- Substituents: The chloro group in the target compound and thieno-pyridine analog may enhance electrophilicity, facilitating nucleophilic interactions. In contrast, oxadiazole derivatives rely on para-substituted aryl groups (e.g., dimethylamino or chloro) for antibacterial activity.

Physicochemical Properties

- Boiling Point and Density: The thieno-pyridine analog has a high predicted boiling point (463.6°C) and density (1.304 g/cm³), likely due to its sulfur-containing fused ring system. The target compound’s dihydro-pyridinyl core may reduce these values slightly.

- Acidity/Basicity: The thieno-pyridine derivative’s strongly acidic pKa (-1.94) contrasts with the oxadiazole compounds, which are neutral or weakly basic, influencing their pharmacokinetic profiles.

Key Research Findings

Substituent Effects: Para-substitutions on aryl rings (e.g., 4-dimethylamino or 4-chloro) in oxadiazole ethanones correlate with enhanced antibacterial activity .

Chloro Substituents: The presence of chlorine in ethanone derivatives may enhance reactivity and target binding, as seen in both the thieno-pyridine and target compounds .

Biological Activity

Ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)- (CAS Number: 194669-37-9) is a synthetic organic compound classified as a chlorinated ketone. It features a chloro group attached to an ethanone moiety and a phenyl-substituted dihydropyridine ring, which makes it of significant interest in medicinal chemistry due to its potential biological activities .

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.71 g/mol. Its structural representation can be conveyed through various notations:

- InChI : InChI=1S/C13H14ClNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-6H,7-10H2

- SMILES : O=C(N1CC=C(C=2C=CC=CC2)CC1)CCl

Biological Activity

The biological activity of ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)- has been explored in several studies, focusing on its potential therapeutic applications.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, which necessitate further experimental studies to elucidate specific molecular targets and pathways involved .

Comparative Analysis with Similar Compounds

To understand the unique properties of ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Ethanone, 2-chloro-1-(4-phenyl-1(2H)-pyridinyl)- | Structure | Lacks the dihydro component |

| Ethanone, 2-bromo-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)- | Structure | Contains bromine instead of chlorine |

| Ethanone, 2-chloro-1-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)- | Structure | Methyl group instead of phenyl |

The presence of the chloro group and the phenyl-substituted dihydropyridine ring contributes to distinct chemical and pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with related pyridine derivatives. For instance:

- Antiparasitic Activity : Research has shown that modifications in the structure can significantly enhance antiparasitic activity. For example, the incorporation of polar functionalities improved solubility and metabolic stability while maintaining efficacy against parasites .

- Metabolic Stability : Studies indicate that structural variations can affect metabolic stability in human liver microsomes. For instance, certain analogs demonstrated improved stability while retaining biological activity, suggesting that careful design can optimize pharmacokinetic properties .

- Cytotoxicity : Evaluations on cytotoxic effects against human cell lines have revealed that some derivatives exhibit low cytotoxicity while maintaining their desired biological effects. This balance is crucial for developing therapeutic agents with minimal side effects .

Q & A

Q. 1.1. What are the recommended synthetic pathways for 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-ethanone?

Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 3,6-dihydro-4-phenylpyridine derivatives with 2-chloroacetyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions. For example, similar chloroethanone derivatives were synthesized by reacting substituted pyridines with 2-chloroacetyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature . Purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane eluent.

Q. Key Considerations :

- Use inert atmosphere (N₂/Ar) to avoid hydrolysis of the chloroacetyl group.

- Monitor reaction progress via TLC or HPLC to optimize reaction time .

Q. 1.2. How can the structure of this compound be confirmed spectroscopically?

Methodology :

- NMR : The ¹H NMR spectrum will show characteristic peaks for the dihydropyridine ring (δ 2.5–3.5 ppm, multiplet for CH₂ groups) and the phenyl group (δ 7.2–7.6 ppm, aromatic protons). The carbonyl (C=O) group resonates at δ 195–205 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with accurate mass matching the molecular formula (C₁₃H₁₄ClNO).

- IR : A strong absorption band near 1700 cm⁻¹ corresponds to the ketone group .

Advanced Research Questions

Q. 2.1. How can regioselectivity be controlled during the synthesis of derivatives from this compound?

Methodology : Regioselectivity in substitution reactions (e.g., introducing substituents to the pyridine or phenyl ring) can be modulated using directing groups or catalysts. For example:

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct substitution to specific positions on the phenyl ring .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts enables selective functionalization of the pyridine ring .

Case Study :

In a similar compound, introducing a benzylidene group to the pyridazinone ring was achieved using aldehydes in ethanol with sodium ethoxide, yielding regioselective products .

Q. 2.2. How can conflicting data on reaction yields be resolved in the synthesis of this compound?

Methodology : Contradictions in reported yields (e.g., 40% vs. 70%) may arise from variations in:

Q. Experimental Design :

- Perform a Design of Experiments (DoE) to test variables (temperature, solvent, catalyst).

- Use HPLC to quantify intermediates and byproducts .

Q. 2.3. What strategies are effective for studying the environmental fate of this compound?

Methodology :

- Abiotic Degradation : Conduct hydrolysis studies under varying pH (e.g., pH 3–9) and monitor degradation products via LC-MS .

- Biotic Degradation : Use microbial consortia from soil/water samples to assess biodegradation pathways .

- Partitioning Studies : Measure octanol-water partition coefficients (log P) to predict bioaccumulation potential .

Data Interpretation :

Compare experimental log P values with computational predictions (e.g., using PubChem data) to validate environmental models .

Q. 2.4. How can the biological activity of derivatives be systematically evaluated?

Methodology :

- In Vitro Assays : Screen derivatives for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) to the phenyl or pyridine ring and correlate changes with activity .

Case Study :

Pyrazole derivatives of chloroethanone showed enhanced antibacterial activity when substituted with electron-withdrawing groups (e.g., -Cl) at the para position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.